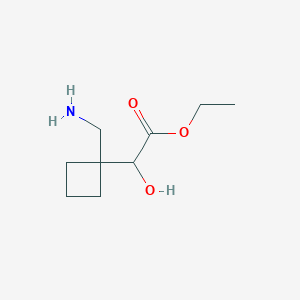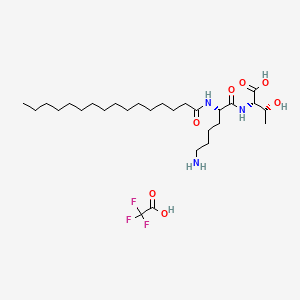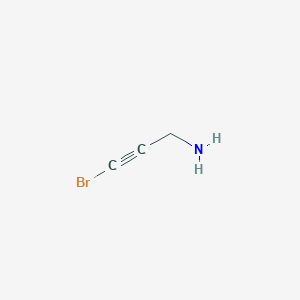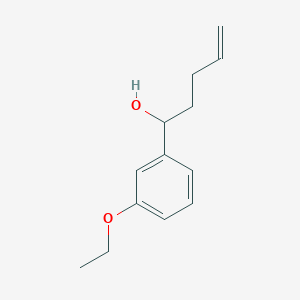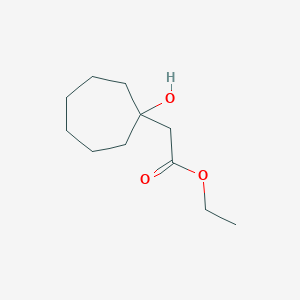
Ethyl 2-(1-hydroxycycloheptyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles.
Major Products
Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.
Reduction: 1-Hydroxycycloheptylmethanol.
Substitution: Various substituted cycloheptyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-hydroxycycloheptyl)acetate is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-hydroxycycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 1-hydroxycycloheptanecarboxylic acid, which may interact with enzymes or receptors in biological systems . The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but with a six-membered cyclohexyl ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar structure but with a five-membered cyclopentyl ring.
Uniqueness
Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |
Clave InChI |
QZXDPJNZSJYJEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
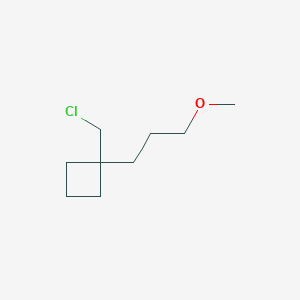
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)
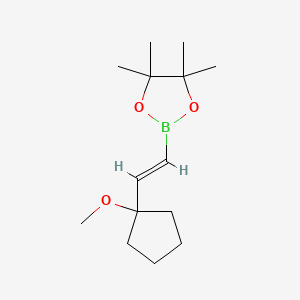

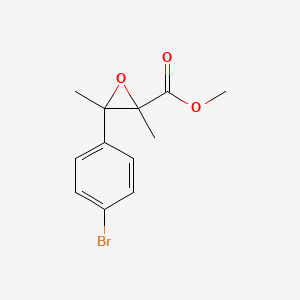
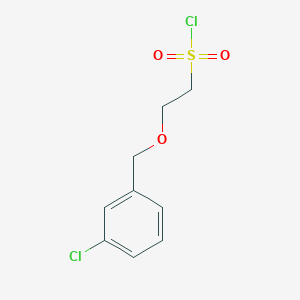
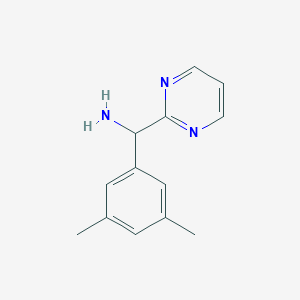
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
